molecular formula C16H21N3 B11732140 benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11732140
M. Wt: 255.36 g/mol
InChI Key: SGVDIHWBVZNFRY-UHFFFAOYSA-N
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Description

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of amines. It features a benzyl group attached to a pyrazole ring, which is further substituted with a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine can be synthesized through organic synthesis methods. One common approach involves the reaction of benzylamine with a cyclopentyl-substituted pyrazole derivative under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C16H21N3/c1-2-6-14(7-3-1)10-17-11-15-12-18-19(13-15)16-8-4-5-9-16/h1-3,6-7,12-13,16-17H,4-5,8-11H2

InChI Key

SGVDIHWBVZNFRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3=CC=CC=C3

Origin of Product

United States

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